2-(6-Bromohexyloxy)tetrahydro-2H-pyran

Descripción

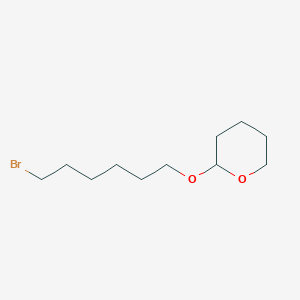

2-(6-Bromohexyloxy)tetrahydro-2H-pyran is a brominated tetrahydropyran derivative with the molecular formula C₁₁H₂₁BrO₂ and an average molecular weight of 265.19 g/mol . It is characterized by a six-carbon bromoalkyl chain attached to the oxygen atom at the 2-position of the tetrahydropyran (THP) ring. The compound is widely used as a protected alcohol intermediate in organic synthesis, particularly in medicinal chemistry and polymer science . Its CAS registry number is 53963-10-3, and it is commercially available in various quantities (1g–25g) .

The THP group serves as a protecting group for alcohols, enabling selective reactivity in multi-step syntheses. Its bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions such as SN2 mechanisms .

Structure

2D Structure

Propiedades

IUPAC Name |

2-(6-bromohexoxy)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21BrO2/c12-8-4-1-2-5-9-13-11-7-3-6-10-14-11/h11H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWSSIUJITPYGLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10886079 | |

| Record name | 2H-Pyran, 2-[(6-bromohexyl)oxy]tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10886079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53963-10-3 | |

| Record name | 2-(6-Bromohexyloxy)tetrahydropyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53963-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Pyran, 2-((6-bromohexyl)oxy)tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053963103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Pyran, 2-[(6-bromohexyl)oxy]tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-Pyran, 2-[(6-bromohexyl)oxy]tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10886079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(6-bromohexyl)oxy]tetrahydro-2H-pyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.520 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Mechanism

The process follows a classic acid-catalyzed nucleophilic substitution mechanism:

-

Protonation of Dihydropyran : The acid catalyst (e.g., pyridinium p-toluenesulfonate) protonates the oxygen atom in dihydropyran, rendering the adjacent carbon electrophilic.

-

Nucleophilic Attack : The hydroxyl group of 6-bromohexanol attacks the electrophilic carbon, forming an oxonium ion intermediate.

-

Deprotonation : Loss of a proton yields the THP-protected ether, this compound.

The reaction is summarized as:

Experimental Procedure

A representative protocol from the literature involves the following steps:

-

Reagent Setup :

-

6-Bromohexanol (55.2 mmol) is dissolved in anhydrous dichloromethane (DCM, 55 mL).

-

Pyridinium p-toluenesulfonate (PPTS, catalytic) is added as the acid catalyst.

-

-

Reaction Conditions :

-

The mixture is cooled to 0°C under nitrogen atmosphere.

-

Dihydropyran (1.1 equiv) is added dropwise.

-

The reaction is stirred overnight at room temperature.

-

-

Workup and Purification :

Table 1: Synthesis Parameters and Outcomes

Critical Analysis of Reaction Parameters

Solvent Selection

Anhydrous dichloromethane is preferred due to its ability to dissolve both polar and non-polar reactants while minimizing side reactions. Alternative solvents (e.g., THF) are avoided to prevent competing reactions with the acid catalyst.

Catalyst Efficiency

Pyridinium p-toluenesulfonate (PPTS) is favored over stronger acids (e.g., HCl or H₂SO₄) due to its mild acidity, which reduces the risk of undesired side reactions such as elimination or polymerization.

Temperature Control

Cooling to 0°C during reagent addition mitigates exothermicity, ensuring controlled reaction progression. Subsequent warming to room temperature accelerates the reaction without compromising selectivity.

Applications in Organic Synthesis

This compound serves as a key intermediate in synthesizing:

-

(4E,11Z)-Sphingadienine-C18-1-phosphate : A cytotoxic agent against human colon cancer cells.

-

Diethyl 6-(tetrahydropyran-2-yloxy)hexylphosphonate : A precursor for phospholipid analogs.

-

13-(Tetrahydro-2H-pyran-2-yloxy)-6-tridecyn-1-ol : Used in alkyne-functionalized lipid synthesis.

Comparative Analysis with Analogous Compounds

The bromine atom in this compound enhances its reactivity in nucleophilic substitutions compared to chloro or methoxy analogs. For example, in Suzuki-Miyaura couplings, the bromo derivative exhibits faster kinetics than its chloro counterpart.

Table 2: Reactivity Comparison with Halogenated Analogs

Challenges and Optimization Strategies

Análisis De Reacciones Químicas

2-(6-Bromohexyloxy)tetrahydro-2H-pyran undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions, alkoxides, or amines under suitable conditions.

Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding alcohols or ketones.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.

Common reagents used in these reactions include sodium hydroxide, potassium tert-butoxide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

1. Reactant in Organic Synthesis

2-(6-Bromohexyloxy)tetrahydro-2H-pyran serves as a critical reactant in the synthesis of diverse organic compounds. It is notably used to produce:

- Diethyl 6-(tetrahydropyran-2-yloxy)hexylphosphonate

- 13-(tetrahydro-2H-pyran-2-yloxy)-6-tridecyn-1-ol

These compounds are essential for further chemical transformations and applications in various research areas.

2. Building Block for Complex Molecules

This compound acts as a building block for synthesizing complex structures such as:

- Alkaloids

- Symmetrical olefins

- 14-membered macrocyclic ethers

The versatility of this compound allows chemists to access a wide range of chemical functionalities, making it valuable in multi-step synthesis processes .

Biological and Medicinal Applications

1. Pharmaceutical Development

The compound's ability to undergo various chemical transformations makes it suitable for developing biologically active molecules. It is utilized in synthesizing pharmaceutical intermediates that could lead to new drug discoveries.

2. Case Study: Synthesis of Bioactive Compounds

A notable study demonstrated the use of this compound in synthesizing a series of bioactive compounds. The transformations involved using the compound as an etherification agent, leading to the formation of novel derivatives with potential therapeutic effects .

Industrial Applications

1. Production of Specialty Chemicals

In industrial settings, this compound is employed in producing specialty chemicals and intermediates. Its role as a chemical intermediate is critical for synthesizing various industrial products, enhancing efficiency and reducing costs in chemical manufacturing processes .

2. Feasible Synthetic Routes

The synthesis of this compound typically involves reacting 6-bromohexanol with pyridinium p-toluenesulfonate in an anhydrous environment. This method exemplifies the compound's utility in etherification reactions, which are foundational in organic synthesis.

Data Table: Applications Overview

| Application Area | Specific Uses | Example Compounds |

|---|---|---|

| Organic Chemistry | Reactant for organic synthesis | Diethyl 6-(tetrahydropyran-2-yloxy)hexylphosphonate |

| Building block for complex molecules | Alkaloids, symmetrical olefins | |

| Medicinal Chemistry | Development of pharmaceuticals | Bioactive derivatives |

| Industrial Chemistry | Production of specialty chemicals | Various industrial intermediates |

Mecanismo De Acción

The mechanism of action of 2-(6-Bromohexyloxy)tetrahydro-2H-pyran involves its ability to participate in nucleophilic substitution reactions due to the presence of the bromine atom. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in the chemical reactions.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

The compound belongs to a broader class of bromoalkyl-tetrahydro-2H-pyran derivatives. Key structural analogs differ in the length of the bromoalkyl chain, which significantly impacts their physical properties, reactivity, and applications. Below is a detailed comparison:

Shorter-Chain Analogs

2-(2-Bromoethoxy)tetrahydro-2H-pyran

- Molecular Formula : C₇H₁₃BrO₂

- Molecular Weight : 209.08 g/mol

- CAS Number : 17739-45-6

- Applications :

- Key Differences :

2-(3-Bromopropoxy)tetrahydro-2H-pyran

- Molecular Formula : C₈H₁₅BrO₂

- Molecular Weight : ~223.08 g/mol (estimated)

- CAS Number : 33821-94-2

- Applications: Limited data in the literature, but structurally similar to other THP ethers used in protecting-group chemistry .

- Key Differences :

- Intermediate chain length (3 carbons) balances reactivity and steric hindrance.

Longer-Chain Analogs

2-[(8-Bromooctyl)oxy]tetrahydro-2H-pyran

- Molecular Formula : C₁₃H₂₅BrO₂

- Molecular Weight : 293.24 g/mol

- CAS Number : 50816-20-1

- Applications: Potential use as a hydrophobic linker in polymer chemistry or drug delivery systems. Longer chains enhance lipophilicity, improving membrane permeability in medicinal compounds .

- Key Differences: Increased chain length (8 carbons) reduces solubility in aqueous media but enhances compatibility with non-polar solvents. Higher molecular weight and logP (4.2) compared to the 6-bromohexyl analog .

Key Comparison Table

Physicochemical Properties

- Solubility: Shorter chains (e.g., 2-bromoethoxy) are more soluble in polar solvents like methanol, while longer chains (e.g., 8-bromooctyl) favor dichloromethane or chloroform .

- Reactivity : SN2 reactions proceed faster with shorter chains due to reduced steric hindrance. For example, 2-bromoethoxy-THP reacts with nucleophiles (e.g., amines) at lower temperatures compared to the 6-bromohexyl analog .

Actividad Biológica

2-(6-Bromohexyloxy)tetrahydro-2H-pyran (CAS No. 53963-10-3) is a synthetic organic compound with implications in various biological activities. Its structure features a tetrahydropyran ring substituted with a bromohexyl ether, which may influence its interactions with biological systems. This article explores the compound's biological activity based on available research findings, including its mechanism of action, effects on cellular processes, and potential therapeutic applications.

- Molecular Formula : C11H21BrO

- Molecular Weight : 265.187 g/mol

- Melting Point : 90-91 °C

- Boiling Point : 125 °C at 0.1 mm Hg

- Density : 1.209 g/mL at 25 °C

| Property | Value |

|---|---|

| Molecular Formula | C11H21BrO |

| Molecular Weight | 265.187 g/mol |

| Melting Point | 90-91 °C |

| Boiling Point | 125 °C |

| Density | 1.209 g/mL |

Research indicates that this compound acts primarily through modulation of neurotransmitter systems, particularly involving histamine receptors. In studies involving recombinant rat histamine H3 receptors expressed in HEK-293T cells, the compound demonstrated significant binding affinity, suggesting a role in regulating neurotransmitter release and potentially influencing feeding behavior and other neurological functions .

Key Findings:

- Histamine Receptor Interaction : The compound has been characterized for its binding to human histamine H3 and H4 receptors, indicating potential applications in treating disorders related to these pathways .

- Effects on Neurotransmitter Systems : In vivo studies showed that administration of this compound affected levels of monoamine oxidase (MAO-A and MAO-B) in rat brain tissues, which are crucial for neurotransmitter metabolism .

Biological Activity

The biological activity of this compound can be categorized into several areas:

-

Neuropharmacological Effects :

- The compound has been shown to influence feeding behavior in animal models, indicating potential applications in appetite regulation and obesity management.

- Postmortem analyses revealed alterations in neurotransmitter levels, suggesting that the compound may modulate brain chemistry through its action on histamine receptors.

-

Cellular Effects :

- Experimental data suggest that the compound affects cellular signaling pathways, potentially influencing gene expression and metabolic processes within cells.

- The interactions with enzymes involved in neurotransmitter degradation highlight its role in maintaining neurotransmitter homeostasis.

-

Toxicology :

- Studies on dosage effects indicate that while lower doses may yield beneficial outcomes, higher concentrations can lead to adverse effects, underscoring the importance of dosage regulation in therapeutic contexts.

Case Study 1: Neurotransmitter Modulation

In a controlled study involving rats, repeated administration of this compound resulted in significant changes in MAO activity. The study aimed to assess the compound's potential as an antidepressant by evaluating its effects on serotonin and dopamine metabolism.

Case Study 2: Appetite Regulation

Another study focused on the compound's effect on feeding behavior. Rats treated with varying doses exhibited changes in food intake patterns, correlating with alterations in histamine receptor activity. This suggests a potential pathway for developing appetite suppressants or treatments for obesity.

Q & A

Q. What are the standard synthetic routes for preparing 2-(6-Bromohexyloxy)tetrahydro-2H-pyran, and how are reaction conditions optimized?

The synthesis typically involves functionalizing tetrahydropyran (THP) with a bromoalkyl chain. A common method is the reaction of 6-bromohexanol with dihydropyran under acid catalysis (e.g., p-TsOH·H₂O) in anhydrous solvents like dichloromethane (DCM) or THF. For example:

- Step 1 : Protect the hydroxyl group of 6-bromohexanol using THP under acidic conditions (yield: 65–98%) .

- Step 2 : Optimize reaction time (4–12 hours) and temperature (0°C to room temperature) to balance efficiency and side reactions .

- Step 3 : Purify via column chromatography (hexane/ethyl acetate gradients) to isolate the product as a colorless oil .

Q. How is this compound characterized, and what analytical techniques validate its purity?

Characterization relies on:

- 1H/13C NMR : Confirm regiochemistry via shifts for THP oxygen (δ 3.4–4.5 ppm) and bromoalkyl chain (δ 1.4–3.6 ppm) .

- IR Spectroscopy : Detect C-O (1100 cm⁻¹) and C-Br (600 cm⁻¹) stretches .

- Mass Spectrometry : HRMS validates molecular ion peaks (e.g., m/z 263.05 for C₁₁H₁₉BrO₂⁺) .

- Chromatography : TLC (Rf ~0.45 in hexane/ether) ensures purity .

Q. What safety protocols are critical when handling this compound?

- Hazards : Severe eye irritation (GHS Category 1); avoid inhalation or skin contact .

- Protective Measures : Use gloves, goggles, and fume hoods. Store under inert gas (N₂/Ar) at 2–8°C .

- Emergency Response : For eye exposure, rinse with water for 15+ minutes; consult SDS for specific antidotes .

Advanced Research Questions

Q. How does this compound serve as an intermediate in drug development?

The bromoalkyl-THP moiety is a versatile electrophile in medicinal chemistry:

- Application 1 : Synthesize HMG-CoA reductase inhibitors (e.g., statin analogs) via nucleophilic substitution .

- Application 2 : Functionalize antiviral agents (e.g., HIV-1 reverse transcriptase inhibitors) through coupling reactions .

- Case Study : In synthesizing guanidine derivatives, THP-protected bromoalkyl chains enable regioselective alkylation (yield: 70–85%) .

Q. What mechanistic insights govern the stereoselective reactions of bromo-THP derivatives?

- Stereochemical Control : InBr₃ or BF₃·OEt₂ catalyzes stereoselective cyclization (e.g., 91% enantiomeric excess in THP ring formation) .

- Kinetic vs. Thermodynamic Pathways : Acidic conditions favor THP ring-opening, while basic conditions stabilize substitution products .

- Contradictions : Conflicting reports on LiHMDS-induced metalation (C6 vs. C8 positions) suggest solvent-dependent selectivity .

Q. How can structural modifications of this compound enhance bioactivity?

- Modification 1 : Replace the bromine with azide (-N₃) for click chemistry applications (e.g., targeted drug conjugates) .

- Modification 2 : Attach fluorinated aryl groups to improve metabolic stability (e.g., 4-fluorophenyl derivatives with 10× higher in vitro activity) .

- SAR Insights : Elongating the alkyl chain (C6 to C18) reduces cytotoxicity but maintains antiviral potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.